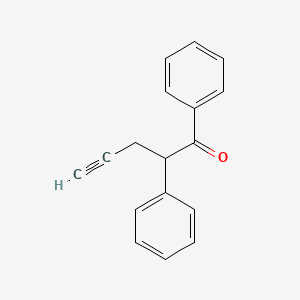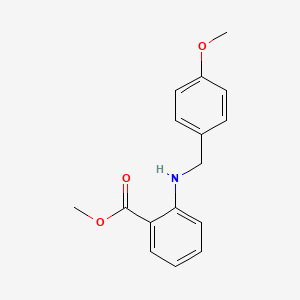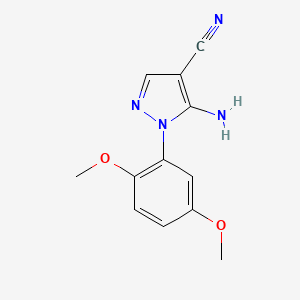![molecular formula C9H8ClN3O2 B13009421 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is a chemical compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivativesThe molecular formula of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is C9H8ClN3O2, and it has a molecular weight of 225.63 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid typically involves the reaction of pyrrolo[2,1-f][1,2,4]triazine derivatives with appropriate chlorinating agents. One common method involves the use of 4-chloropyrrolo[2,1-f][1,2,4]triazine as a starting material, which is then reacted with propanoic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,1-f][1,2,4]triazine derivatives .
Aplicaciones Científicas De Investigación
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine:
4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid: Another derivative with similar chemical properties and uses.
Uniqueness
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H8ClN3O2 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-5(9(14)15)6-2-3-7-8(10)11-4-12-13(6)7/h2-5H,1H3,(H,14,15) |
Clave InChI |
HTVJCENXURNFGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C2N1N=CN=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


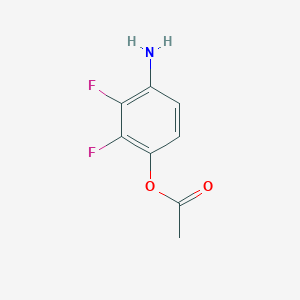
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)
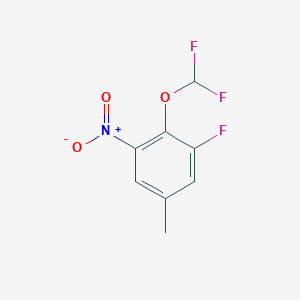
![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
![6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)
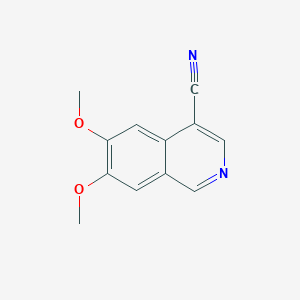
![1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13009376.png)
![5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B13009380.png)
